An In-depth Technical Guide to the Chemical Properties of 1-(3-Thienyl)-2-propanone
An In-depth Technical Guide to the Chemical Properties of 1-(3-Thienyl)-2-propanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Thienyl)-2-propanone, a heterocyclic ketone of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes extrapolated data from closely related compounds to offer a predictive profile.
Core Chemical Properties
1-(3-Thienyl)-2-propanone is a ketone derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The propanone substituent at the 3-position of the thiophene ring influences its chemical reactivity and physical properties.
Physicochemical Data
| Property | Value (Estimated for 1-(3-Thienyl)-2-propanone) | Value (1-(Thiophen-3-yl)ethanone) |
| Molecular Formula | C₇H₈OS | C₆H₆OS[1] |
| Molecular Weight | 140.20 g/mol | 126.18 g/mol [1] |
| Boiling Point | ~220-230 °C (at 760 mmHg) | 210 °C (at 760 mmHg)[1] |
| Melting Point | Not available (likely a low-melting solid or liquid) | 61-62 °C[1] |
| Density | ~1.1 g/cm³ | Not available |
| Appearance | Likely a colorless to pale yellow liquid or solid | Solid[1] |
| Solubility | Soluble in organic solvents like acetone, ethanol, and diethyl ether. | Not specified |
Synthesis and Experimental Protocols
The synthesis of 1-(3-Thienyl)-2-propanone is not well-documented. Standard synthetic routes for acylthiophenes, such as Friedel-Crafts acylation, typically result in substitution at the more reactive 2-position of the thiophene ring.[2] Therefore, a multi-step synthesis starting from a 3-substituted thiophene precursor is the most probable route.
Proposed Synthetic Pathway
A plausible synthetic route involves the conversion of 3-thienylacetic acid to the corresponding acid chloride, followed by a reaction with a methyl organometallic reagent, or a more controlled approach like the one outlined below:
Logical Workflow for the Synthesis of 1-(3-Thienyl)-2-propanone
Caption: Proposed Weinreb ketone synthesis pathway for 1-(3-Thienyl)-2-propanone.
Experimental Protocol: Weinreb Ketone Synthesis (Hypothetical)
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Step 1: Formation of the Acid Chloride. 3-Thienylacetic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form 3-thienylacetyl chloride. The excess reagent and solvent are removed under reduced pressure.
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Step 2: Formation of the Weinreb Amide. The crude 3-thienylacetyl chloride is dissolved in an anhydrous aprotic solvent (e.g., THF) and added dropwise to a cooled solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine). The reaction mixture is stirred until completion and then worked up to isolate the N-methoxy-N-methyl-2-(thiophen-3-yl)acetamide (Weinreb amide).
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Step 3: Ketone Formation. The purified Weinreb amide is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C). A solution of methylmagnesium bromide or methyllithium is added slowly. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, 1-(3-Thienyl)-2-propanone, is extracted with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by column chromatography or distillation.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the three protons on the thiophene ring, a singlet for the methylene protons, and a singlet for the methyl protons.
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Thiophene protons (3H): Complex multiplet in the aromatic region (δ 7.0-7.5 ppm). The coupling patterns will be characteristic of a 3-substituted thiophene.
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Methylene protons (-CH₂-): A singlet at approximately δ 3.8 ppm.
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Methyl protons (-CH₃): A singlet at approximately δ 2.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals.
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Thiophene carbons (4C): Four signals in the aromatic region (δ 120-140 ppm).
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Carbonyl carbon (C=O): A signal downfield, around δ 205 ppm.
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Methylene carbon (-CH₂-): A signal around δ 50 ppm.
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Methyl carbon (-CH₃): A signal around δ 30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl group.
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C=O stretch: A strong, sharp peak around 1715 cm⁻¹.[3]
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C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.[4]
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C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.[4]
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C=C stretch (thiophene ring): Bands in the 1600-1400 cm⁻¹ region.[4]
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the bond between the thiophene ring and the side chain.
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Molecular Ion (M⁺): m/z = 140
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Fragment [M - CH₃]⁺: m/z = 125
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Fragment [M - COCH₃]⁺: m/z = 97 (Thienylmethyl cation)
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Fragment [CH₃CO]⁺: m/z = 43 (Base peak)
Experimental Workflow for Spectroscopic Analysis
Caption: A typical workflow for the structural elucidation of a synthesized compound.
Applications in Drug Development
Thiophene-containing compounds are prevalent in medicinal chemistry and have been investigated for a wide range of biological activities.[5] While specific studies on 1-(3-Thienyl)-2-propanone are not prominent, its structural motifs are present in various pharmacologically active molecules. Thienyl groups can act as bioisosteres for phenyl rings, offering modified metabolic stability and receptor binding properties.
Potential Signaling Pathway Interactions
Derivatives of thienyl ketones have been explored as intermediates in the synthesis of compounds targeting various receptors and enzymes. For instance, aminopropanone derivatives of thiophene are precursors to molecules with antidepressant activity.
Hypothetical Drug Development Logic
Caption: A simplified logical flow for utilizing a chemical scaffold in early-stage drug discovery.
Conclusion
1-(3-Thienyl)-2-propanone represents an interesting, though less-studied, isomer within the family of thienyl ketones. This guide has provided a detailed, albeit partially predictive, overview of its chemical properties, plausible synthetic routes, and expected spectroscopic characteristics. The structural similarity of its core to known bioactive molecules suggests that 1-(3-Thienyl)-2-propanone and its derivatives could be valuable building blocks for the discovery of new therapeutic agents. Further experimental investigation is warranted to fully characterize this compound and explore its potential in medicinal chemistry and materials science.
References
- 1. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. asianpubs.org [asianpubs.org]





